molecular formula C23H27ClN2O2 B4880903 N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide

N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide

Número de catálogo B4880903
Peso molecular: 398.9 g/mol
Clave InChI: XOYRBGHVTWXUGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has shown potential in the treatment of Parkinson's disease.

Mecanismo De Acción

The mechanism of action of CEP-1347 is not fully understood, but it is thought to act as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in cell death and inflammation, and its activation has been implicated in the pathogenesis of Parkinson's disease. By inhibiting this pathway, CEP-1347 may protect dopaminergic neurons from degeneration.
Biochemical and Physiological Effects
CEP-1347 has been shown to have a number of biochemical and physiological effects in preclinical models of Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve mitochondrial function. CEP-1347 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been extensively studied in preclinical models of Parkinson's disease. However, there are also some limitations to its use. CEP-1347 has not yet been tested in clinical trials, and its safety and efficacy in humans is not yet known. Additionally, the mechanism of action of CEP-1347 is not fully understood, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the study of CEP-1347. One area of research could focus on the development of more potent and selective inhibitors of the JNK pathway. Another area of research could focus on the use of CEP-1347 in combination with other drugs for the treatment of Parkinson's disease. Finally, clinical trials will be necessary to determine the safety and efficacy of CEP-1347 in humans.

Métodos De Síntesis

CEP-1347 can be synthesized through a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with 2-chlorobenzaldehyde to form 2-(2-chlorophenyl)ethylamine. This intermediate is then reacted with 3-phenylpropionyl chloride to form N-[2-(2-chlorophenyl)ethyl]-3-phenylpropionamide. Finally, the piperidinecarboxylic acid derivative is added to form CEP-1347.

Aplicaciones Científicas De Investigación

CEP-1347 has been extensively studied in preclinical models of Parkinson's disease. It has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease. CEP-1347 has also been shown to have neuroprotective effects in other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.

Propiedades

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O2/c24-21-11-5-4-10-19(21)14-15-25-23(28)20-12-13-22(27)26(17-20)16-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,20H,6,9,12-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYRBGHVTWXUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCC2=CC=CC=C2Cl)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.